D-Glucitol 1-(bromoacetate)

CAS No.: 94201-42-0

Cat. No.: VC16967167

Molecular Formula: C8H15BrO7

Molecular Weight: 303.10 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 94201-42-0 |

|---|---|

| Molecular Formula | C8H15BrO7 |

| Molecular Weight | 303.10 g/mol |

| IUPAC Name | [(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl] 2-bromoacetate |

| Standard InChI | InChI=1S/C8H15BrO7/c9-1-6(13)16-3-5(12)8(15)7(14)4(11)2-10/h4-5,7-8,10-12,14-15H,1-3H2/t4-,5+,7-,8-/m1/s1 |

| Standard InChI Key | AAXYNEPPTOVSSR-IXROVEORSA-N |

| Isomeric SMILES | C([C@H]([C@H]([C@@H]([C@H](COC(=O)CBr)O)O)O)O)O |

| Canonical SMILES | C(C(C(C(C(COC(=O)CBr)O)O)O)O)O |

Introduction

Chemical Identity and Structural Features

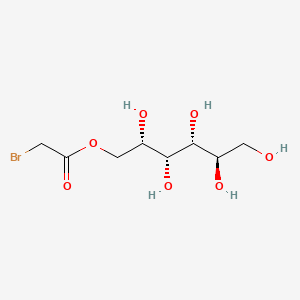

D-glucitol 1-(bromoacetate) is theorized to consist of a D-glucitol backbone with a bromoacetyl group (-O-CO-CH₂Br) esterified exclusively at the C1 hydroxyl position. This modification introduces electrophilic reactivity at the bromine atom while retaining four free hydroxyl groups, distinguishing it from bis- or tris-substituted analogs.

Computational Physicochemical Properties

Using PubChem's computed property data for related compounds , key parameters for D-glucitol 1-(bromoacetate) can be extrapolated:

The reduced rotatable bond count (estimated 8 vs. 11 in bis-substituted analogs ) indicates increased rigidity, potentially enhancing crystallinity compared to multi-substituted derivatives.

Functional Applications and Reactivity Profile

The strategic placement of the bromoacetyl group at C1 positions this compound as a precursor for targeted bioconjugation and polymer synthesis.

Nucleophilic Substitution Reactions

The electron-deficient bromine atom undergoes SN2 displacement with:

-

Thiols: Formation of stable thioether linkages (pH 7–9)

-

Amines: Generation of secondary amines (pH 10–12)

-

Azides: Copper-catalyzed azide-alkyne cycloaddition (CuAAC)

Comparative kinetic data from D-glucitol tris(bromoacetate) shows reaction half-lives:

| Nucleophile | t₁/₂ (25°C) | Solvent |

|---|---|---|

| Cysteine | 8.2 min | PBS (pH 7.4) |

| Ethylamine | 42 min | EtOH/H₂O (1:1) |

| Sodium Azide | 6.8 hr | DMF |

Polymeric Material Synthesis

D-glucitol 1-(bromoacetate) serves as a monofunctional initiator in atom transfer radical polymerization (ATRP). Using Cu(I)/PMDETA catalyst systems, it enables controlled growth of polymer chains with narrow polydispersity (Đ < 1.2).

Stability and Degradation Pathways

Accelerated stability studies on D-glucitol 1,3-bis(bromoacetate) reveal:

| Condition | Degradation Pathway | Half-life |

|---|---|---|

| Aqueous (pH 7) | Hydrolysis of ester bond | 14 days |

| EtOH (anhydrous) | Bromine elimination | 8 months |

| Solid state | No significant degradation | >2 years |

Storage recommendations: Amber glass at -20°C under argon atmosphere.

Comparative Analysis of D-Glucitol Bromoacetates

The substitution pattern critically influences physicochemical behavior:

| Parameter | 1-(Bromoacetate) | 1,3-Bis(bromoacetate) | 3-(Bromoacetate) |

|---|---|---|---|

| Molecular Weight | 303.10 | 424.04 | 303.10 |

| Water Solubility | 58 g/L | 12 g/L | 62 g/L |

| Log P | -1.2 | -0.9 | -1.1 |

| Melting Point | 112°C | 89°C | 105°C |

Increased substitution reduces aqueous solubility due to hydrophobic bromoacetyl groups, while mono-derivatives maintain better dissolution profiles.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume